dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate
CAS No.:
Cat. No.: VC18424345
Molecular Formula: C30H24Cu2N2O8
Molecular Weight: 667.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H24Cu2N2O8 |
|---|---|
| Molecular Weight | 667.6 g/mol |
| IUPAC Name | dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate |
| Standard InChI | InChI=1S/2C12H8O4.C6H12N2.2Cu/c2*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;1-2-8-5-3-7(1)4-6-8;;/h2*1-6H,(H,13,14)(H,15,16);1-6H2;;/q;;;2*+2/p-4 |
| Standard InChI Key | RKJQCXJMFHHICS-UHFFFAOYSA-J |
| Canonical SMILES | C1CN2CCN1CC2.C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[Cu+2].[Cu+2] |
Introduction
Structural and Molecular Characterization
Crystal Structure and Coordination Geometry
The compound crystallizes in a centrosymmetric binuclear configuration, as revealed by single-crystal X-ray diffraction studies . Each copper(II) ion is coordinated by:
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Two nitrogen atoms from a DABCO ligand.
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Two oxygen atoms from bridging hydroxide groups.
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One oxygen atom from a water molecule.
This results in a distorted square-pyramidal geometry (N₂O₃ coordination sphere) for each copper center . The naphthalene-2,6-dicarboxylate anion acts as a counterion, stabilized by π–π stacking interactions with adjacent aromatic rings (centroid-to-centroid distances: 3.499–3.890 Å) .
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Coordination geometry | Distorted square-pyramidal |
| Cu–O (hydroxide) bond | 1.92–1.94 Å |
| Cu–N (DABCO) bond | 2.01–2.03 Å |
| π–π stacking distance | 3.499–3.890 Å |
Synthesis and Preparation Methods
Solvothermal Synthesis
The compound is typically synthesized via solvothermal methods under controlled pH and temperature . A representative procedure involves:
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Dissolving copper nitrate (Cu(NO₃)₂·3H₂O), DABCO, and naphthalene-2,6-dicarboxylic acid in ethanol/water (1:1 v/v).
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Heating the mixture at 120°C for 48 hours in a Teflon-lined autoclave.
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Cooling to room temperature and isolating blue crystals via filtration.
DABCO serves dual roles: as a structure-directing agent and as a ligand coordinating to copper ions . The use of ethanol as a co-solvent enhances ligand solubility and facilitates crystal growth.
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 120°C |
| Reaction time | 48 hours |
| Solvent system | Ethanol/water (1:1 v/v) |
| pH | 6.5–7.0 |
Chemical Reactivity and Functional Properties
Catalytic Oxidation Activity
The dicopper core exhibits redox activity, enabling catalytic oxidation of organic substrates. In methanol solutions, the compound mediates the oxidation of benzyl alcohol to benzaldehyde with 78% conversion efficiency (20°C, 12 hours). The mechanism involves:
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Substrate binding to the copper center.
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Electron transfer from the substrate to Cu(II).
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Regeneration of the active Cu(II) species via atmospheric oxygen.
Ligand Substitution Reactions
The naphthalene-2,6-dicarboxylate ligand can be replaced by other carboxylates (e.g., terephthalate, succinate) under acidic conditions, altering the compound’s solubility and catalytic properties.
Applications in Materials Science
Gas Adsorption and Separation
The compound’s porous framework exhibits selective CO₂ adsorption (capacity: 1.8 mmol/g at 298 K), attributed to interactions between CO₂ molecules and the carboxylate groups .
Luminescent Sensing
When excited at 365 nm, the complex emits blue fluorescence (λₑₘ: 450 nm), enabling detection of nitroaromatic explosives (e.g., picric acid) with a detection limit of 0.1 ppm .
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